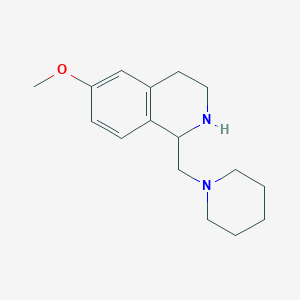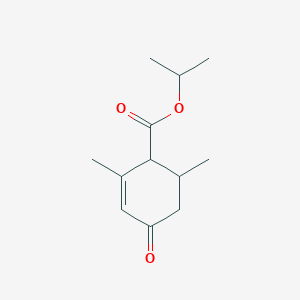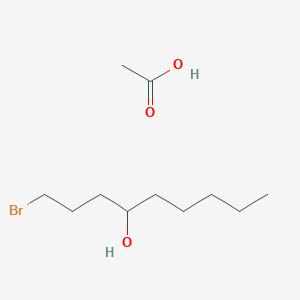
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is a compound that features a nitro group, an aniline moiety, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of 2-nitroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-nitroaniline reacts with 4-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Condensation: The thiazole ring can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 2-amino-N-(1,3-thiazol-4-ylmethyl)aniline.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
科学的研究の応用
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
2-nitroaniline: Lacks the thiazole ring, making it less versatile in certain applications.
4-chloromethylthiazole: Lacks the nitro and aniline groups, limiting its biological activity.
2-amino-N-(1,3-thiazol-4-ylmethyl)aniline:
Uniqueness
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is unique due to the combination of its functional groups. The presence of both the nitro group and the thiazole ring provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. Its ability to undergo various modifications also enhances its utility in drug design and materials science.
特性
分子式 |
C10H9N3O2S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H9N3O2S/c14-13(15)10-4-2-1-3-9(10)11-5-8-6-16-7-12-8/h1-4,6-7,11H,5H2 |
InChIキー |
JWVGQNJAAWNFAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NCC2=CSC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)


![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)




![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)


![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
